Dual-Site Coordination Capability Enables Unique Framework Topologies
The 2-hydroxypyrimidine substituent provides a secondary coordination site (N-donor and O-donor) distinct from the primary carboxylate groups, enabling the construction of heterofunctional MOFs with novel topologies. Unlike 5-(4-pyridyl)-isophthalic acid (which offers only a pyridyl N-donor) or 5-hydroxyisophthalic acid (which offers only an additional O-donor), the pyrimidine group in the target compound can simultaneously engage in hydrogen bonding and metal coordination, as demonstrated in isoreticular chemistry studies of V-shaped linkers [1][2].
| Evidence Dimension | Number and type of potential coordination sites |
|---|---|
| Target Compound Data | Two carboxylate O-donors + pyrimidine N/O-donors |
| Comparator Or Baseline | 5-(4-pyridyl)-isophthalic acid: two carboxylate O-donors + one pyridyl N-donor; 5-hydroxyisophthalic acid: two carboxylate O-donors + one phenolic O-donor |
| Quantified Difference | Target compound offers additional hydrogen-bonding capability via pyrimidine NH/OH groups, which can influence framework interpenetration and guest selectivity [1] |
| Conditions | Comparative analysis of isoreticular MOF series based on V-shaped linkers with varying 5-substituents |
Why This Matters
The enhanced coordination versatility directly translates to a broader design space for synthesizing MOFs with targeted pore architectures and selective guest-binding properties.
- [1] Liu, Q., Tan, J.-Y., Zhang, J.-Y., Zhang, N., & Deng, W. (2020). R-Substituent induced structural diversity, synergistic effect and highly selective luminescence sensing for Fe3+ detection by post-synthetically modified Cd-MOFs. CrystEngComm, 22, 3221-3234. https://doi.org/10.1039/D0CE00476F View Source
- [2] Zheng, X., Zhou, L., Huang, Y., Wang, C., Duan, J., Wen, L., Tian, Z., & Li, D. (2014). A series of metal–organic frameworks based on 5-(4-pyridyl)-isophthalic acid: selective sorption and fluorescence sensing. Journal of Materials Chemistry A, 2, 11749-11757. https://doi.org/10.1039/C4TA02144K View Source
